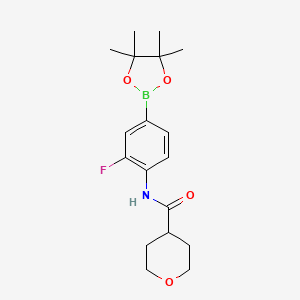![molecular formula C8H3Cl2N3 B13923182 4,6-Dichloro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile](/img/structure/B13923182.png)
4,6-Dichloro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile is an organic compound with the molecular formula C8H3Cl2N3 It is a derivative of pyrrolopyridine, characterized by the presence of two chlorine atoms at positions 4 and 6, and a cyano group at position 5
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile typically involves the cyclization of 2,6-dichloro-4-nitropyridine. The process begins with the dissolution of 2,6-dichloro-4-nitropyridine in anhydrous tetrahydrofuran (THF), followed by cooling to -78°C. Bromovinyl magnesium (in THF) is then added, and the reaction is allowed to proceed at this temperature for one hour before being warmed to -20°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
4,6-Dichloro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) are typically used.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.
Oxidation and Reduction: Products depend on the specific reagents and conditions used, often leading to modified pyrrolopyridine structures.
科学的研究の応用
4,6-Dichloro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound, particularly in the inhibition of specific enzymes.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 4,6-Dichloro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile involves its interaction with specific molecular targets. For instance, derivatives of this compound have shown potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . The inhibition of FGFRs can lead to the suppression of cancer cell growth and induction of apoptosis.
類似化合物との比較
Similar Compounds
4,6-Dichloro-1H-pyrrolo[2,3-B]pyridine: Lacks the cyano group at position 5.
4,6-Dichloro-7-azaindole: Similar structure but with different substitution patterns.
2,4-Dichloro-7H-pyrrolo[2,3-B]pyridine: Another derivative with chlorine atoms at different positions.
Uniqueness
4,6-Dichloro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile is unique due to the presence of both chlorine atoms and a cyano group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.
特性
分子式 |
C8H3Cl2N3 |
|---|---|
分子量 |
212.03 g/mol |
IUPAC名 |
4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C8H3Cl2N3/c9-6-4-1-2-12-8(4)13-7(10)5(6)3-11/h1-2H,(H,12,13) |
InChIキー |
XLSGIPPCQCQFGW-UHFFFAOYSA-N |
正規SMILES |
C1=CNC2=NC(=C(C(=C21)Cl)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


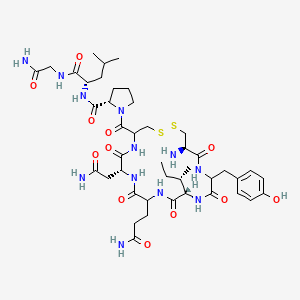
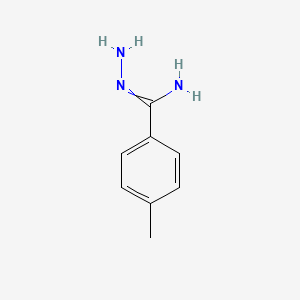
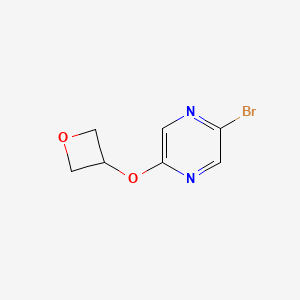
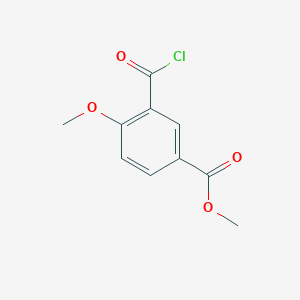
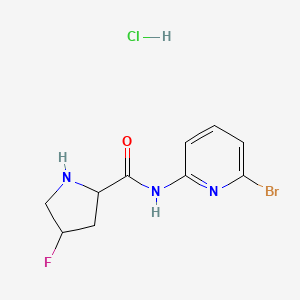
![(3-Chloroimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B13923128.png)
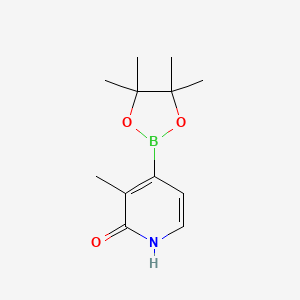
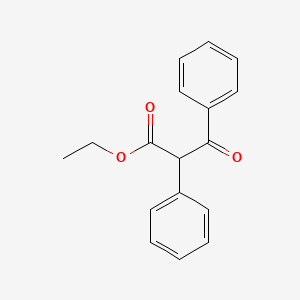
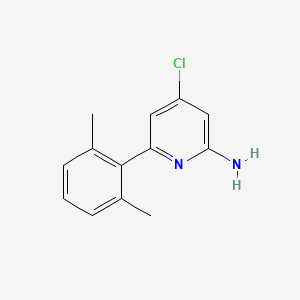
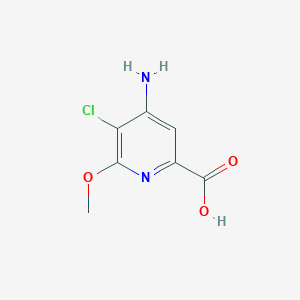

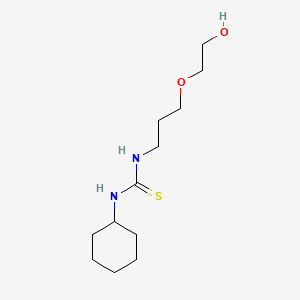
![Acetamide, 2,2,2-trifluoro-N-2-oxa-6-azaspiro[3.4]oct-8-yl-](/img/structure/B13923173.png)
